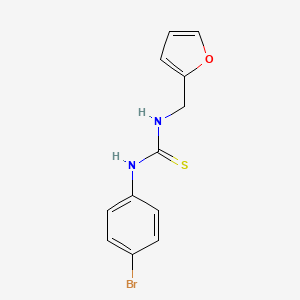![molecular formula C17H15NO5S B5704431 5-({[(4-methylphenyl)thio]acetyl}amino)isophthalic acid](/img/structure/B5704431.png)
5-({[(4-methylphenyl)thio]acetyl}amino)isophthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-({[(4-methylphenyl)thio]acetyl}amino)isophthalic acid, also known as MTAISA, is a novel organic compound that has gained significant attention in scientific research due to its potential applications in various fields. MTAISA is a derivative of isophthalic acid, which is widely used in the production of polymers, resins, and pharmaceuticals. MTAISA has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and potential future directions have been extensively studied.
Mecanismo De Acción
5-({[(4-methylphenyl)thio]acetyl}amino)isophthalic acid exerts its biological effects through various mechanisms, including the inhibition of nuclear factor-kappa B (NF-κB) activation, which is a key mediator of inflammation and cancer. 5-({[(4-methylphenyl)thio]acetyl}amino)isophthalic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells through the activation of caspases, which are enzymes that play a crucial role in the process of apoptosis.
Biochemical and Physiological Effects:
5-({[(4-methylphenyl)thio]acetyl}amino)isophthalic acid has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-alpha. 5-({[(4-methylphenyl)thio]acetyl}amino)isophthalic acid has also been shown to inhibit the growth of cancer cells, including breast cancer, prostate cancer, and colon cancer cells. Additionally, 5-({[(4-methylphenyl)thio]acetyl}amino)isophthalic acid has been shown to have antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-({[(4-methylphenyl)thio]acetyl}amino)isophthalic acid has several advantages as a research tool, including its high solubility in water and organic solvents, and its stability under various conditions. However, 5-({[(4-methylphenyl)thio]acetyl}amino)isophthalic acid has some limitations, including its high cost of synthesis and the need for further studies to determine its toxicity and potential side effects.
Direcciones Futuras
There are several potential future directions for the research and development of 5-({[(4-methylphenyl)thio]acetyl}amino)isophthalic acid. One area of interest is the development of new drugs based on the structure of 5-({[(4-methylphenyl)thio]acetyl}amino)isophthalic acid, which could have applications in the treatment of cancer, inflammation, and bacterial infections. Another area of interest is the use of 5-({[(4-methylphenyl)thio]acetyl}amino)isophthalic acid as a fluorescent probe for the detection of metal ions, which could have applications in environmental monitoring and biomedical imaging. Additionally, further studies are needed to determine the toxicity and potential side effects of 5-({[(4-methylphenyl)thio]acetyl}amino)isophthalic acid, as well as its mechanism of action in various biological systems.
Métodos De Síntesis
5-({[(4-methylphenyl)thio]acetyl}amino)isophthalic acid can be synthesized through various methods, including the reaction of isophthalic acid with 4-methylthiophenol and acetic anhydride. The reaction is catalyzed by sulfuric acid, and the product is purified through recrystallization. Other methods of synthesis include the reaction of isophthalic acid with 4-methylthiophenol and acetic acid, or the reaction of 4-methylthiophenol with isophthaloyl chloride followed by acetylation.
Aplicaciones Científicas De Investigación
5-({[(4-methylphenyl)thio]acetyl}amino)isophthalic acid has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a promising candidate for the development of new drugs. 5-({[(4-methylphenyl)thio]acetyl}amino)isophthalic acid has also been used as a fluorescent probe for the detection of metal ions, and as a catalyst for the synthesis of organic compounds.
Propiedades
IUPAC Name |
5-[[2-(4-methylphenyl)sulfanylacetyl]amino]benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5S/c1-10-2-4-14(5-3-10)24-9-15(19)18-13-7-11(16(20)21)6-12(8-13)17(22)23/h2-8H,9H2,1H3,(H,18,19)(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTMXQYEHSHFFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-({[(4-Methylphenyl)sulfanyl]acetyl}amino)benzene-1,3-dicarboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

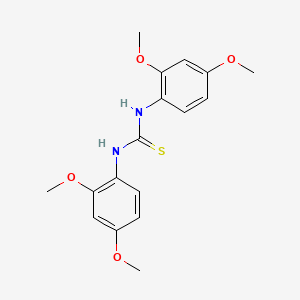
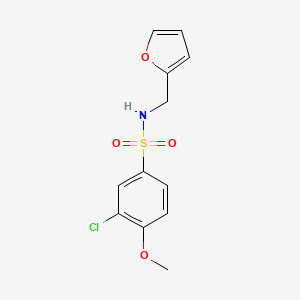
![N-{2,6-dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}acetamide](/img/structure/B5704362.png)

![2-(2-chlorophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5704370.png)
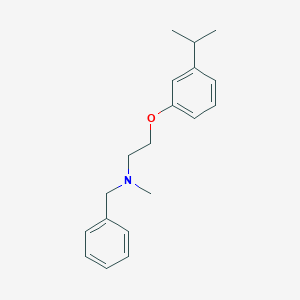

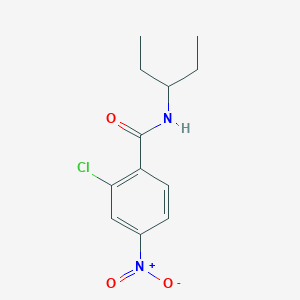
![1-[(2,4-dimethylphenoxy)acetyl]indoline](/img/structure/B5704406.png)
![2-chloro-N-{2-[(trifluoromethyl)thio]phenyl}benzamide](/img/structure/B5704407.png)

![N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide](/img/structure/B5704419.png)

